molecular formula C9H12N2O2 B6173436 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid CAS No. 1536416-10-0

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid

Cat. No. B6173436
CAS RN: 1536416-10-0
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is a compound with the molecular weight of 152.15 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of imidazole derivatives often involves multicomponent reactions . For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid can be represented by the InChI code: 1S/C7H8N2O2/c10-7(11)6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11) .


Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical reactions. They are often used in the synthesis of various pharmaceuticals due to their diverse biological activities .


Physical And Chemical Properties Analysis

1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid is a solid at room temperature .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid involves the cyclization of a suitable precursor molecule containing a cyclopropyl group and a carboxylic acid group. The precursor molecule can be synthesized using standard organic synthesis techniques and then subjected to cyclization under appropriate reaction conditions.", "Starting Materials": [ "Cyclopropylacetic acid", "2,5-dimethylimidazole", "Thionyl chloride", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of cyclopropylacetic acid by reacting cyclopropane with chloroacetic acid in the presence of a strong base such as sodium hydroxide.", "Step 2: Conversion of cyclopropylacetic acid to its acid chloride derivative using thionyl chloride.", "Step 3: Reaction of the acid chloride with 2,5-dimethylimidazole in the presence of a base such as sodium bicarbonate to form the precursor molecule.", "Step 4: Cyclization of the precursor molecule by heating it in diethyl ether and methanol in the presence of acetic anhydride to form 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid." ] }

CAS RN

1536416-10-0

Product Name

1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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